molecular formula C22H28N2O3S2 B2790817 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1448059-38-8

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2790817
CAS No.: 1448059-38-8
M. Wt: 432.6
InChI Key: QEHGRTBQDBMPHG-UHFFFAOYSA-N
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Description

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. It features a complex structure comprising a piperidine core, a 2-(methylthio)benzyl group, and a 2,3-dihydrobenzofuran-5-sulfonamide moiety . This specific combination of substructures suggests potential for diverse biological activity. The piperidine ring is a common pharmacophore known for its ability to interact with various biological targets, while the sulfonamide group is often associated with enzyme inhibition properties . Research into structurally analogous compounds indicates that such molecules are frequently explored for their anticancer and antibacterial properties . For instance, some piperidine-containing sulfonamides are investigated as modulators of specific signaling pathways, such as the Hypoxia-inducible factor 1 (HIF-1) pathway, which plays a critical role in tumor growth and adaptation . Other related compounds have shown promise against Gram-positive bacteria, highlighting the potential of this chemical class in antimicrobial development . The presence of the methylthioether and the dihydrobenzofuran rings may influence the compound's metabolic stability and binding affinity to its targets . This product is intended for in-vitro research applications only. It is not a drug, medicine, or cosmetic ingredient, and it is strictly prohibited for diagnostic, therapeutic, or personal use. All information presented is for research guidance purposes. Researchers should conduct their own experiments to determine this compound's specific properties, mechanism of action, and potential applications.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S2/c1-28-22-5-3-2-4-19(22)16-24-11-8-17(9-12-24)15-23-29(25,26)20-6-7-21-18(14-20)10-13-27-21/h2-7,14,17,23H,8-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHGRTBQDBMPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Piperidine-containing compounds are important synthetic medicinal blocks for drug construction. The reaction of such compounds often proceeds via N-B bond formation and the 1,2-metalate shift within the boron-intermediate. More research is required to understand the specific interactions of this compound with its targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives. Further investigation is needed to determine the exact biochemical pathways affected by this compound.

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structure. More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.

Action Environment

The action of piperidine derivatives can be influenced by various factors, including the presence of other compounds, pH, temperature, and more. More research is needed to understand how environmental factors influence the action of this compound.

Biological Activity

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a methylthio-benzyl group, and a benzofuran sulfonamide moiety. Its molecular formula is C23H28N2O3SC_{23}H_{28}N_{2}O_{3}S with a molecular weight of 412.5 g/mol. The structure can be represented as follows:

N 1 2 methylthio benzyl piperidin 4 yl methyl 2 3 dihydrobenzofuran 5 sulfonamide\text{N 1 2 methylthio benzyl piperidin 4 yl methyl 2 3 dihydrobenzofuran 5 sulfonamide}

The biological activity of this compound is likely mediated through its interaction with specific molecular targets in biological systems. The piperidine ring and benzofuran moiety are essential for binding to enzymes or receptors, potentially modulating their activity. The methylthio group may influence the compound's pharmacokinetics and pharmacodynamics by enhancing lipophilicity and bioavailability.

Biological Activity Studies

Research on the biological activity of this compound has highlighted several key areas:

1. Antimicrobial Activity

Preliminary studies suggest that similar compounds exhibit antimicrobial properties. For instance, derivatives containing piperidine and benzofuran structures have shown effectiveness against various bacterial strains, indicating potential for further exploration in this area .

2. Antioxidant Properties

Compounds with similar structures have been evaluated for their antioxidant activity. In vitro assays demonstrated significant free radical scavenging capabilities, which could be attributed to the presence of the methylthio group enhancing electron donation .

3. Inhibition of Enzymatic Activity

The compound's analogs have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition could have implications in treating hyperpigmentation disorders. Studies showed that certain analogs effectively reduced tyrosinase activity in cellular models .

Case Study 1: Tyrosinase Inhibition

In a study involving B16F10 melanoma cells, several analogs of the compound were tested for their ability to inhibit cellular tyrosinase activity. Results indicated that specific concentrations significantly reduced enzyme activity without exhibiting cytotoxic effects at lower doses (≤20 µM) .

Analog Concentration (µM) Tyrosinase Activity Reduction (%)
Analog 12050
Analog 31045
Analog 5540

Case Study 2: Antioxidant Activity

Another study focused on assessing the antioxidant potential of similar compounds using DPPH radical scavenging assays. The results showed that these compounds had comparable efficacy to known antioxidants, suggesting their potential use in formulations aimed at oxidative stress-related conditions .

Scientific Research Applications

Pharmacological Applications

  • Medicinal Chemistry :
    • N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has been studied for its potential as a therapeutic agent in various diseases due to its structural similarity to known pharmacological agents. It may interact with specific receptors or enzymes, influencing their activity and providing therapeutic benefits in conditions such as cancer and neurological disorders.
  • Enzyme Inhibition :
    • The compound has been identified as a potential inhibitor of certain enzymes involved in disease pathways. For instance, sulfonamides are known for their ability to inhibit carbonic anhydrase and other enzymes, which could be beneficial in treating conditions like glaucoma or metabolic disorders .
  • Anticancer Activity :
    • Research indicates that compounds with similar structures to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Synthesis and Modification

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring :
    • This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Benzyl Group :
    • A methylthio-substituted benzyl group is introduced via nucleophilic substitution reactions.
  • Coupling with Benzofuran Moiety :
    • The benzofuran component is coupled through condensation reactions using coupling reagents.
  • Final Sulfonamide Formation :
    • The sulfonamide bond is formed through standard amidation techniques.

These synthetic pathways are essential for achieving the desired structural integrity necessary for biological activity.

Case Study 1: Anticancer Activity

A study demonstrated that similar compounds targeting the PI3K pathway showed promising results in inhibiting tumor growth in vitro and in vivo models. The structural modifications that enhance binding affinity to target proteins were crucial for their efficacy .

Case Study 2: Enzyme Inhibition

Research on sulfonamide derivatives highlighted their role as effective inhibitors of carbonic anhydrase, which is implicated in various physiological processes. This compound could serve as a lead compound for further development in this area .

Q & A

Q. What are the recommended synthetic routes for N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Piperidine Functionalization : Introduce the 2-(methylthio)benzyl group to the piperidine ring via nucleophilic substitution or reductive amination, using solvents like dichloromethane or DMF .

Sulfonamide Coupling : React the functionalized piperidine intermediate with 2,3-dihydrobenzofuran-5-sulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous THF .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methylthio group at δ ~2.5 ppm for S-CH₃, benzofuran protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at ~463.2 Da).
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What structural features of this compound may influence its biological activity?

  • Methodological Answer :
  • Piperidine Core : Enhances blood-brain barrier penetration and receptor binding .
  • Methylthio Group : Modulates electron density and steric effects, potentially affecting target affinity .
  • Dihydrobenzofuran Sulfonamide : Provides rigidity and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., carbonic anhydrase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the sulfonamide coupling step?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use a fractional factorial design to screen variables (temperature, solvent polarity, base strength). For example, higher yields are observed in DMF at 0°C with slow reagent addition .
  • In Situ Monitoring : Employ FT-IR or HPLC to track sulfonyl chloride consumption and optimize reaction time .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate results using enzyme inhibition (e.g., fluorescence-based assays) and cell-based viability tests (e.g., MTT assay) .
  • Solubility Correction : Account for solubility differences (e.g., DMSO stock precipitation in aqueous buffers) by measuring free compound concentration via LC-MS .

Q. What computational strategies predict the compound’s target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of sulfonamide-binding proteins (e.g., carbonic anhydrase IX) to identify binding poses .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize targets (e.g., kinases, GPCRs) .

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